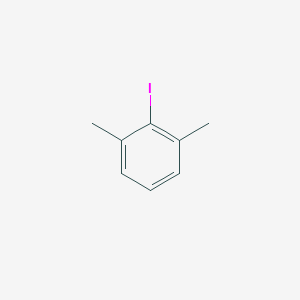

2-Iodo-1,3-dimethylbenzene

描述

Significance of Iodoarenes in Organic Synthesis

Iodoarenes, the class of compounds to which 2-iodo-1,3-dimethylbenzene belongs, are of considerable importance in organic synthesis. ontosight.ai Their utility stems from the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, rendering iodoarenes the most reactive of the haloarenes. This enhanced reactivity makes them excellent substrates for a variety of coupling reactions that are fundamental to the construction of complex organic molecules.

Furthermore, the iodine substituent can be readily exchanged with other functional groups, providing a versatile handle for molecular modification. The development of hypervalent iodine reagents, derived from iodoarenes, has further expanded their synthetic utility. acs.orgnumberanalytics.com These reagents are known for their low toxicity and ease of handling, making them attractive alternatives to heavy metal-based reagents in green and sustainable chemical processes. acs.orgnih.gov

Aromatic Iodides as Versatile Precursors

Aromatic iodides, including this compound, serve as versatile precursors in the synthesis of a diverse range of organic compounds. mdpi.com They are particularly prominent as starting materials in transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ontosight.ai

The ability to participate in these reactions allows for the construction of complex molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science. mdpi.com For instance, 2-iodo-m-xylene is used in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which have shown potential as agonists for the free fatty acid receptor 1. chemicalbook.com

Beyond cross-coupling reactions, the iodine atom in aromatic iodides can be converted into a lithium or magnesium derivative through halogen-metal exchange. These organometallic intermediates can then react with a variety of electrophiles to introduce new functional groups onto the aromatic ring. mdpi.com The versatility of aromatic iodides is further highlighted by their use in the synthesis of diaryliodonium salts, which are effective aryl-group-transfer agents. acs.orgnih.gov

Historical Context of Iodinated Aromatic Compound Research

The study of iodinated aromatic compounds dates back over 150 years. mdpi.comsciforum.net Early research focused on methods for their synthesis, with direct iodination being a common approach. researchgate.net However, these early methods often required harsh conditions and suffered from a lack of selectivity. researchgate.net

A significant advancement in the field came with the development of methods for activating iodoarenes to form hypervalent iodine compounds. numberanalytics.com While these compounds were known for some time, their widespread use in organic synthesis began to grow rapidly around the 1980s. numberanalytics.comnih.gov This surge in interest was driven by the discovery of new reagents with improved reactivity and selectivity, such as (diacetoxyiodo)benzene (B116549) and Dess-Martin periodinane. numberanalytics.comnih.gov

The investigation into transition metal-free arylations using diaryliodonium salts, which can be traced back to a seminal report in 1953, opened up new avenues for forming carbon-carbon and carbon-heteroatom bonds under milder conditions. acs.orgnih.gov In recent decades, there has been a resurgence of interest in the synthesis and application of aryl iodides, driven by the development of more efficient and selective synthetic methodologies. researchgate.net Modern research continues to focus on developing greener and more sustainable transformations involving these versatile compounds. acs.orgnih.gov

Properties of this compound

The physical and chemical properties of this compound are well-documented.

Physical Properties

| Property | Value |

| Molecular Formula | C8H9I |

| Molecular Weight | 232.06 g/mol sigmaaldrich.com |

| Appearance | Clear pale yellow oil or white to yellow to orange powder/lump chemicalbook.comtcichemicals.com |

| Boiling Point | 223-224 °C sigmaaldrich.comchemicalbook.com |

| Density | 1.608 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.6030 sigmaaldrich.comchemicalbook.com |

| Flash Point | 102 °C (closed cup) sigmaaldrich.comsigmaaldrich.com |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727); insoluble in water chemicalbook.com |

Interactive Data Table: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9I | sigmaaldrich.com |

| Molecular Weight | 232.06 g/mol | sigmaaldrich.com |

| Appearance | Clear pale yellow oil or white to yellow to orange powder/lump | chemicalbook.comtcichemicals.com |

| Boiling Point | 223-224 °C | sigmaaldrich.comchemicalbook.com |

| Density | 1.608 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.6030 | sigmaaldrich.comchemicalbook.com |

| Flash Point | 102 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Slightly soluble in chloroform and methanol; insoluble in water | chemicalbook.com |

Synthesis of this compound

One common laboratory synthesis of this compound involves a two-step process starting from 3-nitro-o-xylene. The first step is the hydrogenation of 3-nitro-o-xylene to produce 2,3-dimethylaniline (B142581), typically using a Raney nickel catalyst at elevated temperature and pressure. chemicalbook.com The resulting 2,3-dimethylaniline is then subjected to a diazotization reaction using aqueous hydrochloric acid and sodium nitrite. chemicalbook.com The diazonium salt is subsequently treated with potassium iodide to yield this compound. chemicalbook.com

Reactions of this compound

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. It readily participates in various cross-coupling reactions. For example, it can be used in palladium-catalyzed β-C(sp3)–H (hetero)arylation of ketones. nih.govnih.gov This reaction provides a method for alkyl-(hetero)aryl coupling. nih.govnih.gov

Furthermore, iodoarenes like this compound can be oxidized to form hypervalent iodine compounds, such as (diacetoxyiodo)arenes and iodylarenes. nih.gov These hypervalent iodine reagents are valuable as mild and selective oxidizing agents in their own right. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUGGVBKWIYQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060560 | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-28-6 | |

| Record name | 2-Iodo-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-iodo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 1,3 Dimethylbenzene and Its Structural Analogues

Regioselective Iodination of 1,3-Dimethylbenzene

The direct iodination of 1,3-dimethylbenzene (m-xylene) presents a challenge in controlling the position of iodine substitution on the aromatic ring. The two methyl groups activate the ring towards electrophilic attack at positions 2, 4, and 6. While the 4- and 6-positions are sterically more accessible, achieving selective iodination at the sterically hindered 2-position (ortho to both methyl groups) requires specific strategies.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. However, molecular iodine (I₂) itself is a weak electrophile, often requiring an activating agent or oxidant to facilitate the reaction. acs.org Various reagent systems have been developed to enhance the electrophilicity of iodine and to influence the regioselectivity of the reaction.

Direct iodination of m-xylene (B151644) with iodine often leads to a mixture of isomers, with the major product typically being 4-iodo-1,3-dimethylbenzene due to lesser steric hindrance. For instance, the use of bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄) in the presence of HBF₄ for the iodination of m-xylene resulted in a mixture of 4-iodo-1,3-dimethylbenzene and 2-iodo-1,3-dimethylbenzene in a 6:1 ratio.

A variety of iodinating reagents have been explored to improve yields and regioselectivity. These include systems like iodine in combination with silver sulfate, and ammonium (B1175870) hexanitratocerate(IV) with various iodide sources. oup.com The reactivity of xylene isomers in iodination generally follows the order of their basicity towards electrophiles: meta > ortho > para. nih.gov

Catalytic Systems for Direct Iodination of m-Xylene

Catalytic systems offer a more efficient and selective approach to the direct iodination of m-xylene. These systems often involve the in-situ generation of a more potent electrophilic iodine species.

One effective method involves the use of iodine in conjunction with alumina-supported copper(II) chloride (CuCl₂/Al₂O₃). This system, particularly in the absence of a solvent, has been shown to produce monoiodo derivatives of polymethylbenzenes in high yields under mild conditions. For m-xylene, this method predominantly yields 4-iodo-m-xylene.

The use of iridium(III) complexes as catalysts for the ortho-iodination of benzoic acids has been reported, demonstrating the potential of transition metal catalysis for achieving high regioselectivity. acs.org While not directly applied to m-xylene, this approach highlights a promising avenue for future research in the selective synthesis of this compound.

Table 1: Regioselectivity in the Iodination of m-Xylene with Various Reagents

| Reagent System | Conditions | Major Product | Minor Product(s) | Product Ratio (Major:Minor) | Reference |

| I₂ / Ag₂SO₄ | Dichloromethane, Room Temp, 2.5 h | 4-Iodo-1,3-dimethylbenzene | This compound | 10:1 (mono- to di-iodo) | |

| I₂ / CuCl₂/Al₂O₃ | No solvent, 60 °C, 4 h | 4-Iodo-1,3-dimethylbenzene | - | 91% yield | |

| NH₄I / Oxone® | Room Temp, 24 h | 4-Iodo-1,3-dimethylbenzene | - | High yield | |

| IPy₂BF₄ / HBF₄ | - | 4-Iodo-1,3-dimethylbenzene | This compound | 6:1 |

Novel Synthetic Routes to Ortho-Substituted Iodoarenes

The synthesis of ortho-substituted iodoarenes, such as this compound, often requires specialized methods to overcome the steric hindrance of the ortho position. Recent advancements have focused on directed C-H activation and sterically controlled reactions.

Palladium-catalyzed C-H iodination using molecular iodine as the oxidant has been developed for the ortho-iodination of substrates containing a directing group. nih.gov This method has shown broad applicability to a range of heterocyclic compounds. Another palladium-catalyzed approach utilizes aryl iodides as the iodinating reagent in a formal metathesis reaction, enabling selective ortho- and meta-C-H iodination of hydrocinnamic acids and related arenes. chinesechemsoc.org

Sterically controlled late-stage C-H iodination of arenes has also been demonstrated. For m-xylene, this approach leads to iodination exclusively at the less sterically congested 4-position, complementing traditional electrophilic substitution methods. rsc.orgsemanticscholar.org

A different strategy involves the synthesis from pre-functionalized precursors. For example, 2,6-dialkoxybenzaldehydes can be prepared through regioselective formylation of 1,3-dialkoxybenzenes via lithiation, followed by formylation with DMF. semanticscholar.org While not a direct route to this compound, this demonstrates a method for introducing functionality at the 2- and 6-positions of a 1,3-disubstituted benzene (B151609) ring. The Sandmeyer reaction, involving the diazotization of an appropriate aniline (B41778) followed by treatment with an iodide salt, remains a classic and viable route for the synthesis of specific iodoarene isomers that are not easily accessible through direct iodination.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and other aryl iodides, this has translated into the exploration of greener reagents, solvents, and catalytic systems.

One approach is the use of eco-friendly oxidants in conjunction with an iodine source. Systems such as potassium iodide (KI) with ammonium peroxodisulfate in aqueous methanol (B129727) have been shown to be effective for the predominantly ortho-monoiodination of activated aromatics at room temperature. organic-chemistry.org Sodium percarbonate, a stable and inexpensive solid oxidant, has also been employed for the oxidative iodination of various arenes. mdpi.com Another green method utilizes a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid for the iodination of activated aromatics. scispace.comresearchgate.net

The use of alternative reaction media is another key aspect of green chemistry. Water has been explored as a solvent for the iodination of aromatic compounds. organic-chemistry.orgresearchgate.netresearchgate.net For instance, a convenient and eco-friendly sequential diazotization-iodination of aromatic amines has been developed using a sulfonic acid-based cation-exchange resin in water. organic-chemistry.org Solvent-free reaction conditions represent another significant green alternative. The synthesis of aryl iodides has been achieved through the diazotization of aromatic amines with NaNO₂ and a reusable nano SiO₂/HIO₄ catalyst via grinding, followed by Sandmeyer iodination under solvent-free conditions. kashanu.ac.ir

Furthermore, the development of catalytic systems that operate under mild conditions and with high atom economy contributes to the greenness of a synthetic process. The use of recyclable catalysts and the reduction of hazardous waste are central tenets of this approach. nih.govresearchgate.net

Computational Chemistry and Theoretical Insights into 2 Iodo 1,3 Dimethylbenzene Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving aromatic compounds like 2-iodo-1,3-dimethylbenzene. By modeling the electronic structure of molecules, DFT allows for the calculation of reaction energies, the identification of transient species, and the exploration of various reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving sterically hindered aryl iodides. These calculations help to identify and characterize the structures and energies of transition states (the highest energy point along a reaction coordinate) and intermediates (metastable species formed during a reaction).

For instance, in palladium-catalyzed cross-coupling reactions, a common pathway for aryl halides involves oxidative addition to a low-valent metal center. DFT studies on related ortho-substituted iodoarenes have shown that this step proceeds through a transition state to form a square planar arylpalladium(II) intermediate. The geometry and energy of this intermediate are crucial in determining the subsequent steps of the catalytic cycle.

In another class of reactions, the radical abstraction of the iodine atom, computational studies have identified a unique transition state. DFT calculations suggest that this process is stabilized through a transition state that resembles a 9-I-2 iodanyl radical. nih.gov This three-center, three-electron bond arrangement is a key feature of the reaction pathway. For the reaction of this compound, the transition state would involve the incoming radical, the iodine atom, and the ipso-carbon of the benzene (B151609) ring. The calculated energy barrier for this transition state is a direct measure of the reaction's feasibility.

Similarly, in ruthenium-catalyzed C-H arylation reactions with 2,6-disubstituted aryl halides, DFT calculations have supported a full catalytic cycle involving multiple intermediates. dicp.ac.cn These include a cyclometalated ruthenium complex formed after base-assisted C-H activation, followed by coordination and oxidative addition of the aryl iodide to form a Ru(IV) complex, which then undergoes reductive elimination to yield the product. dicp.ac.cn

Table 1: Representative Intermediates in Reactions of Substituted Aryl Iodides This table is generated based on findings for structurally similar ortho-substituted aryl halides and represents plausible intermediates for this compound.

| Reaction Type | Intermediate Species | Description | Computational Evidence |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Arylpalladium(II) Complex | A square planar complex formed after oxidative addition of the C-I bond to a Pd(0) center. | DFT geometry optimization and frequency calculations. |

| Radical Iodine Abstraction | Aryl Radical | A neutral radical species centered on the ipso-carbon, formed after homolytic cleavage of the C-I bond. | DFT calculations of bond dissociation energies. |

| Ruthenium-Catalyzed C-H Arylation | Cyclometalated Ru(II) Complex | A five-membered ring intermediate formed via base-assisted C-H activation at the ortho-position of a directing group. | Mechanism supported by DFT calculations. dicp.ac.cn |

The reactivity of this compound is profoundly influenced by the interplay of steric and electronic factors originating from its substitution pattern. The two methyl groups at the ortho positions to the iodine atom create significant steric bulk, while the iodine atom itself imparts specific electronic properties to the aromatic ring.

Steric Effects: The most significant consequence of the ortho-methyl groups is steric strain. DFT and Hartree-Fock (HF) calculations have demonstrated that the abstraction of an iodine atom by an alkyl radical is most efficient for iodobenzenes with bulky ortho-substituents. nih.gov This efficiency is attributed to the release of steric strain as the bulky iodine atom is eliminated, and the molecule transitions towards the geometry of the resulting aryl radical. nih.gov The rate of abstraction has been shown to correlate well with the strain energy, which can be calculated using DFT as the total energy difference between the sterically hindered ortho isomer (like this compound) and its less-strained para isomer. nih.gov This steric control can also dictate regioselectivity in reactions like iridium-catalyzed C-H borylation, where functionalization occurs at the least sterically hindered position. organic-chemistry.org

Electronic Effects: The iodine atom, being highly polarizable, influences the electronic nature of the C-I bond. While iodine is an inductively withdrawing but resonance-donating group, its primary electronic role in many reactions is to function as a good leaving group. In radical abstraction reactions, the presence of electron-withdrawing groups on the aromatic ring can further stabilize the transition state, which helps to explain the positive Hammett ρ value observed for such reactions. nih.gov

DFT calculations allow for the separation of these effects. For example, the Activation Strain Model (ASM) can be used to partition the activation energy of a reaction into two components: the strain energy (the energy required to deform the reactants into their transition state geometries) and the interaction energy (the actual chemical interaction between the deformed reactants). This analysis can quantify how steric hindrance increases the strain energy, while electronic effects modulate the interaction energy, thus providing a detailed picture of their combined influence on the reaction pathway.

Bases and solvents are not merely passive components of the reaction medium; they often play active and critical roles in catalytic cycles, as revealed by DFT calculations.

Role of Bases: In many cross-coupling reactions, a base is essential for regenerating the active catalyst or participating directly in key steps like deprotonation. For instance, in Ru-catalyzed C-H activation, DFT studies on similar systems have shown that a carbonate base (like K₂CO₃) facilitates the initial, often reversible, C-H bond cleavage to form a cyclometalated intermediate. dicp.ac.cn The basicity and coordination properties of the base can significantly impact the energy profile of the catalytic cycle. Computational models can compare different bases, explaining experimentally observed differences in yield and selectivity by calculating the energy barriers for base-assisted steps.

Role of Solvents: Solvents can influence reaction rates and pathways through both explicit and implicit interactions. Explicit solvent models in DFT calculations involve including one or more solvent molecules directly in the calculation to model specific interactions, such as hydrogen bonding to a transition state. Implicit solvent models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, accounting for bulk electrostatic effects. These models can predict how a solvent's polarity will affect the relative energies of reactants, intermediates, and transition states. For example, a polar solvent would preferentially stabilize a charge-separated transition state over neutral reactants, thereby lowering the activation energy and accelerating the reaction. nih.govsemanticscholar.org DFT studies can thus guide the choice of an optimal solvent to improve reaction outcomes.

Molecular Dynamics Simulations of Reactions Involving this compound

While DFT is excellent for calculating static properties and minimum energy pathways, Molecular Dynamics (MD) simulations provide a complementary view by modeling the dynamic evolution of a chemical system over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and solvent dynamics on a femtosecond to microsecond timescale.

To date, specific MD simulation studies focusing on the reactions of this compound are not widely available in the literature. However, the application of this methodology would offer valuable insights into its reactivity.

Potential applications of MD for this system include:

Conformational Dynamics: MD simulations could explore the rotational freedom of the C-I bond and the methyl groups. This is particularly relevant for understanding how the steric hindrance exerted by the methyl groups is not static but dynamic, potentially allowing for transient "windows" of accessibility to the reactive C-I bond.

Solvent Shell Structure: Simulations could reveal the detailed structure of the solvent molecules surrounding this compound. This can help in understanding how the solvent shell might facilitate or hinder the approach of a reactant or catalyst.

Reaction Dynamics: By using reactive force fields (like ReaxFF) or Quantum Mechanics/Molecular Mechanics (QM/MM) methods, MD simulations can model the entire course of a chemical reaction. This would allow for the visualization of the reaction trajectory, providing a dynamic picture of bond breaking and formation, and the role of solvent reorganization during the process. This approach could be particularly useful for studying complex, multi-step reactions in solution.

Although direct studies are lacking, the principles of MD are well-established and could be readily applied to investigate the reaction dynamics of this sterically hindered aryl iodide in various chemical environments.

Electronic Structure Analysis and Orbital Interactions

A deeper understanding of a molecule's reactivity can be gained by analyzing its electronic structure and the nature of its chemical bonds and orbital interactions. For this compound, such analyses can explain the subtle stereoelectronic effects that govern its behavior.

Stereoelectronic effects are phenomena that arise from the specific spatial arrangement of orbitals. In iodinated aromatic systems, these effects can significantly influence stability and reactivity.

Hyperconjugation and Orbital Delocalization: Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions. In a system like this compound, NBO analysis can reveal key stabilizing interactions. For example, in the related halogenated p-xylene (B151628) systems, NBO results show intramolecular hyperconjugative interactions that stabilize the molecule. nih.gov These include interactions between the filled σ orbitals of the C-H bonds in the methyl groups and the empty π* orbitals of the aromatic ring (σ → π), as well as interactions between the filled π orbitals of the ring and the empty σ orbitals of the C-H and C-C bonds (π → σ*).

Lone Pair Interactions: A crucial stereoelectronic interaction in this compound involves the lone pairs of the iodine atom. NBO analysis on similar halogenated aromatics has shown that there is a significant stabilizing interaction between a p-type lone pair orbital on the halogen atom (n_p) and the antibonding π* orbitals of the benzene ring (n_p → π*). nih.gov This delocalization of electron density from the iodine into the ring is a form of resonance that affects the charge distribution and reactivity of the aromatic system.

Through-Space Interactions: The proximity of the ortho-methyl groups to the large iodine atom can also lead to through-space interactions. These are non-covalent interactions that can influence properties like NMR chemical shifts and conformational preferences. Computational studies have shown that the relative ortho position of iodine and a methyl group allows for unique through-space and through-bond electronic interactions that affect magnetic shielding and spin-orbit coupling.

Table 2: Key Orbital Interactions in this compound This table is a representation of expected interactions based on NBO analysis of similar halogenated xylene systems.

| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |

|---|---|---|---|

| Hyperconjugation | σ (C-H) of methyl group | π* (Aromatic Ring) | Stabilization; electron donation from methyl groups to the ring. |

| Resonance | n_p (Iodine Lone Pair) | π* (Aromatic Ring) | Stabilization; delocalization of electron density from iodine into the ring. nih.gov |

| Hyperconjugation | π (Aromatic Ring) | σ* (C-I) | Weakens the C-I bond; facilitates cleavage. |

Frontier Molecular Orbital (FMO) Theory Applications

The application of Frontier Molecular Orbital (FMO) theory to this compound would theoretically involve the calculation of the energies and spatial distributions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These orbitals are at the forefront of electron interactions during a chemical reaction.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. A higher HOMO energy suggests a greater propensity for electron donation and thus higher reactivity towards electrophiles. Conversely, the LUMO is the orbital that is most likely to accept electrons, signifying the molecule's electrophilic character. A lower LUMO energy indicates a greater ability to accept electrons and thus higher reactivity towards nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small HOMO-LUMO gap, on the other hand, suggests lower stability and higher reactivity.

For this compound, the electron-donating nature of the two methyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the benzene ring. The iodine atom, being electronegative, would influence the electronic distribution and the energy levels of the molecular orbitals. The precise locations of the HOMO and LUMO lobes on the molecule would pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively.

Without specific computational data, any further discussion remains qualitative. The generation of quantitative data, such as the energies of the frontier orbitals and the HOMO-LUMO gap, requires dedicated quantum chemical calculations using methods like Density Functional Theory (DFT). As such data is not available in the reviewed literature, the following data tables are presented as illustrative templates of how such information would be organized if it were accessible.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Table 2: Hypothetical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Value |

| Ionization Potential (I ≈ -EHOMO) | Data not available |

| Electron Affinity (A ≈ -ELUMO) | Data not available |

| Chemical Hardness (η = (I - A) / 2) | Data not available |

| Chemical Potential (μ = -(I + A) / 2) | Data not available |

| Electrophilicity Index (ω = μ2 / 2η) | Data not available |

The detailed research findings that would populate these tables and provide a robust, scientifically accurate analysis of this compound's reactivity through the lens of FMO theory are currently absent from the scientific record accessible through public search tools.

Applications of 2 Iodo 1,3 Dimethylbenzene in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The utility of 2-Iodo-1,3-dimethylbenzene as a foundational component stems from the reactivity of the carbon-iodine bond. As an aryl iodide, it readily participates in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to introduce the 2,6-dimethylphenyl moiety into a diverse array of molecules, a substituent that is frequently found in biologically active compounds and functional materials.

Synthesis of Functionalized Benzene (B151609) Derivatives

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating functionalized benzene derivatives. The reactivity of the C–I bond is generally higher than that of C–Br or C–Cl bonds, often allowing for milder reaction conditions.

Key reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for constructing biaryl structures, which are common in many pharmaceutical and material science applications.

Heck Reaction: In this reaction, this compound is coupled with an alkene to form a substituted alkene. sigmaaldrich.com This method is highly effective for synthesizing stilbenes and other vinylarenes.

Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, providing a direct route to arylalkynes. rsc.orgbeilstein-journals.org These products are important intermediates in the synthesis of more complex molecules, including conjugated polymers and pharmaceuticals.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with an amine. researchgate.net It is a crucial method for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry.

Through these and other coupling reactions, the 2,6-dimethylphenyl group can be precisely installed into target molecules, leveraging this compound as the starting material.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Biaryl |

| Heck | Alkene | C-C | Substituted Alkene |

| Sonogashira | Terminal Alkyne | C-C | Arylalkyne |

| Buchwald-Hartwig | Amine | C-N | Arylamine |

Preparation of Drug-Like Molecules and Pharmaceutical Intermediates

The 2,6-dimethylphenyl structural motif is a common feature in a variety of drug candidates and approved medicines. Its inclusion can enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation. Furthermore, the lipophilicity of the dimethylphenyl group can improve a molecule's ability to cross cell membranes.

This compound serves as a key intermediate for introducing this beneficial group into potential drug scaffolds. nih.gov Synthetic chemists utilize this compound in the early stages of drug discovery and development to generate libraries of related compounds for structure-activity relationship (SAR) studies. For example, its use in Buchwald-Hartwig amination allows for the synthesis of N-(2,6-dimethylphenyl) substituted amines, a substructure found in various biologically active molecules.

Development of Agrochemicals and Specialty Materials

The 2,6-dimethylphenyl group is also a critical component in the design of modern agrochemicals. For instance, the herbicide Dimethachlor contains a 2,6-dimethylphenyl group attached to a nitrogen atom. nih.gov Similarly, metabolites of the widely used fungicide Metalaxyl also feature this moiety. The synthesis of such compounds can rely on precursors like this compound to introduce the key aromatic fragment.

In the realm of specialty materials, the rigidity and defined geometry of the 2,6-disubstituted benzene ring are exploited in the development of high-performance polymers and liquid crystals. For example, poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a thermoplastic with excellent thermal stability and mechanical properties, and its synthesis involves the polymerization of 2,6-dimethylphenol, which can be derived from precursors like this compound. researchgate.netmdpi.com Iodinated compounds are also used as intermediates in the synthesis of complex molecules for liquid crystal applications, where the polarizability of the iodine atom and the shape of the molecule are key design elements. researchgate.net

Access to Heterocyclic Compounds (e.g., 2,5-Disubstituted 1,3,4-Oxadiazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and 1,3,4-oxadiazoles are particularly noted for their wide range of biological activities and their use as bioisosteres for ester and amide groups. biosynth.com Modern synthetic methods provide efficient routes to 2,5-disubstituted 1,3,4-oxadiazoles through one-pot, multi-component reactions.

One such strategy involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole intermediate. This intermediate is not isolated but is directly subjected to a copper-catalyzed C-H arylation using an aryl iodide as the coupling partner. biosynth.comnih.gov this compound is a suitable aryl iodide for this process, allowing for the direct synthesis of 2-(2,6-dimethylphenyl)-5-substituted-1,3,4-oxadiazoles. This approach streamlines the synthesis of these valuable heterocyclic scaffolds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

As a versatile chemical intermediate, this compound plays a role in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). nih.gov The synthesis of complex APIs often requires the sequential and controlled addition of different molecular fragments. The reliable reactivity of aryl iodides in cross-coupling reactions makes this compound a dependable choice for introducing the 2,6-dimethylphenyl unit at a specific point in a synthetic sequence. This strategic incorporation is often crucial for achieving the final molecular architecture and the desired pharmacological activity of the API.

Precursors for Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors is an area of intense research. ed.ac.ukacs.org Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and their structures are often based on heterocyclic scaffolds decorated with various substituents.

The 2,6-dimethylphenyl group is a substituent that has been incorporated into kinase inhibitor designs to improve properties such as selectivity and potency. nih.gov For example, N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a known compound with this feature. drugbank.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are standard methods for assembling these complex molecules. nih.gov this compound serves as an ideal precursor for introducing the 2,6-dimethylphenyl moiety onto the core scaffold of a potential kinase inhibitor.

Table 2: Summary of Applications and Synthetic Utility

| Application Area | Key Role of this compound | Relevant Synthetic Reactions |

|---|---|---|

| Functionalized Benzene Derivatives | Source of 2,6-dimethylphenyl group | Suzuki, Heck, Sonogashira, Buchwald-Hartwig |

| Drug-Like Molecules | Introduction of metabolically robust and lipophilic moiety | Cross-coupling reactions |

| Agrochemicals | Precursor for herbicides and fungicides containing the 2,6-dimethylphenyl unit | Nucleophilic substitution, amination |

| Specialty Materials | Monomer precursor for high-performance polymers and liquid crystals | Polymerization, cross-coupling |

| Heterocyclic Compounds | Arylating agent for C-H functionalization | Copper-catalyzed arylation |

| APIs | Versatile intermediate in multi-step API synthesis | Various coupling reactions |

| Kinase Inhibitors | Introduction of a key substituent for potency and selectivity | Suzuki, Buchwald-Hartwig amination |

Reagents in Mechanistic Probes

This compound serves as a crucial reagent in the study of reaction mechanisms, acting as a reliable precursor for the generation of the 2,6-dimethylphenyl radical. Its utility in this context is not as a direct assay in the quantitative sense, but rather as a mechanistic probe to investigate the behavior, reactivity, and pathways of aryl radical intermediates in various chemical transformations. By introducing a well-defined radical precursor into a reaction, chemists can deduce the competency of a new synthetic method or gain insight into complex reaction cascades.

The foundational principle behind its use is the relative weakness of the carbon-iodine bond, which can be cleaved under specific conditions to form a highly reactive aryl radical. nih.gov Classical methods for generating aryl radicals from aryl halides involved stoichiometric reagents like tributyltin hydride. researchgate.net However, modern synthetic chemistry has seen a renaissance in radical chemistry, driven by the development of novel redox systems, particularly those induced by light (photoredox catalysis). nih.govrsc.org

In a typical application as a mechanistic probe, this compound is subjected to conditions that are hypothesized to generate radicals. The formation of products derived from the 2,6-dimethylphenyl radical confirms the presence of a radical pathway. For example, if a new photocatalyst is being tested for its ability to mediate C-C bond formation via a radical mechanism, this compound can be used as a test substrate. The observation of cyclized, arylated, or other trapped products originating from the 2,6-dimethylphenyl radical provides direct evidence for the viability of the catalytic cycle.

Key methods for generating aryl radicals from aryl iodide precursors for mechanistic studies include:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can engage in a single electron transfer (SET) with the aryl iodide to generate the aryl radical. rsc.org

Transition Metal-Mediated Reactions: Palladium or other transition metals can react with aryl iodides to form organometallic intermediates that lead to radical species.

Radical Initiators: Reagents such as AIBN (Azobisisobutyronitrile) in the presence of a hydrogen or halogen atom donor can facilitate the generation of aryl radicals from aryl halides. nih.gov

The table below summarizes the conceptual framework for using aryl iodides like this compound as precursors for mechanistic probes.

| Generation Method | General Mechanism | Role as Mechanistic Probe | Representative Transformation |

| Photoredox Catalysis | Single Electron Transfer (SET) from an excited photocatalyst to the C-I bond, causing fragmentation. | Tests the redox potential and efficiency of new photocatalytic systems for generating aryl radicals. | C-H arylation of heteroarenes. nih.gov |

| Tin-Based Reagents | Homolytic cleavage of the C-I bond by a tributyltin radical (Bu₃Sn•). | Serves as a benchmark reaction to compare against newer, less toxic radical generation methods. | Reductive dehalogenation or intermolecular additions. |

| Transition Metal Catalysis | Oxidative addition to a low-valent metal center, followed by steps that can generate a radical species. | Elucidates whether a reaction proceeds via a radical pathway or a purely organometallic cycle. | Biaryl coupling and cyclization reactions. |

By employing this compound, researchers can effectively "assay" or test a chemical system for its ability to generate and utilize aryl radicals, thereby providing fundamental insights into reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization of 2 Iodo 1,3 Dimethylbenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (beyond identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but its application extends far beyond simple structural confirmation. For derivatives of 2-iodo-1,3-dimethylbenzene, particularly hypervalent iodine species, advanced NMR techniques are indispensable for probing reaction mechanisms and dynamic solution-state behavior.

Dynamic NMR (DNMR) encompasses a range of techniques used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or ligand exchange. In the context of derivatives of this compound, these studies can reveal energy barriers and provide evidence for proposed intermediates.

A particularly powerful, though technically challenging, tool is ¹⁷O-NMR spectroscopy. The ¹⁷O isotope is NMR-active (spin I = 5/2), and its chemical shift is highly sensitive to the electronic environment of the oxygen atom. This makes it an excellent probe for studying hypervalent iodine compounds where oxygen-containing ligands are common, such as in iodosylarenes (Ar-I=O) or [bis(acetoxy)iodo]arenes (Ar-I(OAc)₂).

The primary challenge of ¹⁷O-NMR is the very low natural abundance of the isotope (<0.04%), which often necessitates isotopic enrichment or long acquisition times with high concentration samples. Despite this, ¹⁷O-NMR can provide unique mechanistic information. For instance, it can be used to distinguish between different tautomeric forms of a reagent in solution. The chemical shift of an oxygen atom directly bonded to a hypervalent iodine center is significantly different from that of a carbonyl oxygen in a different tautomer, allowing for unambiguous structural assignment in solution.

| Compound Type / Functional Group | Typical ¹⁷O NMR Chemical Shift (δ, ppm) |

| Iodosylarene (Ar-I=O) | 30 - 140 |

| Carboxylate Ligand on Iodine(III) | 200 - 300 |

| Acyclic Thioperoxide | 115 |

| Cyclic Benziodoxole | 30 - 130 |

This table presents typical chemical shift ranges for oxygen atoms in different environments relevant to hypervalent iodine chemistry, illustrating the sensitivity of ¹⁷O NMR to structure.

By employing variable-temperature (VT) NMR experiments, researchers can study the kinetics of ligand exchange on an iodine(III) center derived from this compound. The steric hindrance from the two ortho-methyl groups can influence the rate of these exchanges, and DNMR can be used to determine the activation energy for such processes, providing critical data for mechanistic models.

Deuterium (B1214612) (²H) labeling is a classic technique used to probe reaction mechanisms by observing the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its heavier isotopes. rsc.org Because the C-D bond is stronger than the C-H bond, reactions where this bond is broken in the rate-determining step exhibit a significant primary KIE (kH/kD > 1), typically in the range of 2-7. semanticscholar.org Conversely, if the C-H bond is not broken in the rate-determining step, the KIE will be close to unity. diva-portal.org

For reactions involving derivatives of this compound, such as palladium-catalyzed cross-coupling or C-H activation, deuterium labeling provides definitive mechanistic insights. For example, in a hypothetical Heck coupling reaction, if the mechanism involves a C-H activation step at one of the methyl groups, replacing those protons with deuterium would significantly slow the reaction. By running parallel reactions with the deuterated and non-deuterated substrates and measuring the rates, the KIE can be calculated.

Another application is to trace the path of atoms through a reaction. If a reaction is quenched with D₂O instead of H₂O, the location of deuterium incorporation, as determined by ¹H or ²H NMR, can confirm the position of a carbanionic or organometallic intermediate. core.ac.uk

| Experiment Type | Measured Value | Mechanistic Implication for a C-H Bond Cleavage Step |

| Intermolecular Competition | kH/kD ≈ 1 | C-H bond cleavage is not the rate-determining step. |

| Intermolecular Competition | kH/kD = 2-7 | C-H bond cleavage is the rate-determining step. |

| H/D Exchange Study | Observation of D incorporation from solvent | The C-H bond cleavage step is reversible. core.ac.uk |

| Crossover Experiment | No crossover of labeled fragments | The reaction proceeds via an intramolecular pathway. |

This interactive table outlines how different deuterium labeling experiments provide specific mechanistic insights into reactions involving C-H bonds.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is invaluable for confirming the mass of final products and, more powerfully, for monitoring the progress of a reaction in real-time. nih.gov

Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the detection of starting materials, products, and even transient catalytic intermediates. researchgate.net By continuously sampling a reaction, a timeline of the appearance and disappearance of key species can be constructed. This provides direct evidence for proposed mechanistic cycles, such as the oxidative addition, transmetalation, and reductive elimination steps in a palladium-catalyzed Suzuki coupling. nih.gov

For example, in a Suzuki coupling between this compound and phenylboronic acid, ESI-MS could be used to observe the key palladium(II) oxidative addition intermediate.

| Species | Role in Reaction | Formula | Calculated m/z [M+H]⁺ (for most abundant isotopes) |

| This compound | Starting Material | C₈H₉I | 232.98 |

| 2,6-Dimethylbiphenyl | Product | C₁₄H₁₄ | 183.12 |

| [(dppf)Pd(C₈H₉)(I)] | Oxidative Addition Intermediate | C₄₂H₃₇FeIP₂Pd | 973.94 |

| [(dppf)Pd] | Active Catalyst | C₃₄H₂₈FeP₂Pd | 660.98 |

This table shows the expected mass-to-charge ratios for key species in a hypothetical Suzuki coupling reaction. Monitoring these ions over time provides a detailed picture of the reaction progress.

X-ray Crystallography of Derivatives for Structural Elucidation

While NMR provides information about structure in solution, single-crystal X-ray crystallography offers an unambiguous and precise determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural elucidation of novel compounds. For derivatives of this compound, particularly hypervalent iodine(III) compounds like diaryliodonium salts, X-ray crystallography confirms the molecular geometry and provides crucial details about bond lengths and angles. semanticscholar.org

Diaryliodonium salts prepared from this compound are important arylating agents. chemicalbook.com X-ray diffraction studies on analogous compounds reveal a characteristic pseudo-trigonal bipyramidal geometry around the iodine center, often described as T-shaped. scirp.org In this geometry, the two aryl groups and the counter-anion interact with the central iodine atom. The steric bulk of the two ortho-methyl groups on the 2,6-dimethylphenyl ligand significantly influences the bond angles and the packing of the molecules in the crystal lattice.

While a specific crystal structure for a simple (2,6-dimethylphenyl)iodonium salt was not found in the surveyed literature, the data for the closely related phenyl(2,4,6-trimethoxyphenyl)iodonium(III) acetate (B1210297) serves as an excellent representative example of the data obtained from such an analysis. researchgate.net

| Parameter | Value from Representative Structure |

| Chemical Formula | C₁₇H₁₉IO₄ |

| Formula Weight | 430.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1523 (2) |

| b (Å) | 16.6800 (3) |

| c (Å) | 20.1221 (3) |

| Volume (ų) | 3406.09 (5) |

| Z (molecules/unit cell) | 8 |

| C-I-C bond angle (°) | ~90-95° |

This table presents crystallographic data for a representative diaryliodonium salt, phenyl(2,4,6-trimethoxyphenyl)iodonium(III) acetate, illustrating the detailed structural information provided by X-ray diffraction. researchgate.net The T-shaped geometry is confirmed by the C-I-C bond angle being close to 90°.

This precise structural information is vital for understanding the reactivity of these derivatives, as factors like bond lengths and steric hindrance directly impact their utility in organic synthesis.

Future Prospects and Emerging Research Directions

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of 2-iodo-1,3-dimethylbenzene is a focal point for optimization, with researchers actively exploring more efficient and selective methods to overcome the limitations of traditional procedures. Historically, the iodination of m-xylene (B151644) has been achieved through methods such as the use of iodine in the presence of an oxidizing agent like nitric acid or a combination of iodine and iodic acid in acetic and sulfuric acids. However, these methods often suffer from issues with regioselectivity and the use of harsh reagents.

Modern approaches are increasingly focused on catalytic systems that offer improved control over the reaction. For instance, the use of N-iodosuccinimide (NIS) in conjunction with a catalytic amount of a strong acid, such as trifluoroacetic acid, provides a milder and more selective route to iodinated arenes. organic-chemistry.org Gold(I) catalysis has also emerged as a powerful tool for the efficient iodination of electron-rich arenes with NIS under gentle conditions. organic-chemistry.org Furthermore, organocatalytic methods, employing thiourea (B124793) derivatives to activate iodinating agents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), are gaining traction due to their applicability to a range of aromatic substrates with varying electronic and steric properties, often affording high regioselectivity and yields. organic-chemistry.orguni-giessen.de

Another promising avenue is the development of methods that utilize safer and more environmentally friendly reagents. The use of (diacetoxyiodo)benzene (B116549) as an oxidant in acid-catalyzed iodinations represents a step in this direction. sci-hub.se Additionally, strategies that leverage alternative activation modes, such as the in situ generation of reactive iodinating species, are being investigated to enhance both the efficiency and safety of the synthesis of this compound and related compounds.

Exploration of New Catalytic Systems for this compound Transformations

The carbon-iodine bond in this compound serves as a versatile handle for a wide array of chemical transformations, particularly in the realm of cross-coupling reactions. Palladium-catalyzed reactions have been a cornerstone in this area, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the future of this field lies in the exploration of new and more efficient catalytic systems that offer broader substrate scope, milder reaction conditions, and improved sustainability.

Hypervalent iodine chemistry is a rapidly advancing area with significant potential for the transformation of iodoarenes. Iodoarene-catalyzed reactions, where the iodoarene is oxidized in situ to a hypervalent iodine species, can facilitate a variety of transformations, including the cyclization of N-propargylamides and β-amidoketones to form valuable heterocyclic structures like 2-oxazolines. beilstein-journals.orgworktribe.com These catalytic systems, often utilizing a terminal oxidant, avoid the need for stoichiometric amounts of hypervalent iodine reagents, making the processes more atom-economical. beilstein-journals.org

The development of novel ligands for transition metal catalysts continues to be a major focus. These ligands can fine-tune the reactivity and selectivity of the metal center, enabling previously challenging transformations. While palladium remains a workhorse in cross-coupling, there is growing interest in catalysts based on more abundant and less expensive metals. The exploration of copper, nickel, and iron catalysts for reactions involving this compound could lead to more cost-effective and sustainable synthetic routes.

Expansion of Applications in Materials Science and Medicinal Chemistry

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of complex molecules with applications in both materials science and medicinal chemistry.

In materials science , iodoarenes are key precursors for the synthesis of functional organic materials. The ability to undergo cross-coupling reactions allows for the construction of conjugated systems, which are the fundamental components of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric hindrance provided by the two methyl groups in this compound can influence the planarity and packing of the resulting polymers or small molecules, thereby tuning their photophysical and electronic properties. Future research will likely focus on incorporating this moiety into novel architectures for advanced materials with tailored optical and electronic characteristics.

In medicinal chemistry , this compound serves as a crucial intermediate in the synthesis of biologically active compounds. The iodo substituent can be readily replaced with a variety of functional groups, allowing for the rapid generation of libraries of compounds for drug discovery. The lipophilic nature of the dimethylbenzene core can also be advantageous for modulating the pharmacokinetic properties of drug candidates. A notable application is in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. The future will likely see the expanded use of this compound in the synthesis of a broader range of therapeutic agents, leveraging its synthetic versatility to access novel chemical space.

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for the discovery and optimization of new chemical reactions. For a molecule like this compound, computational tools can provide invaluable insights into its reactivity and guide the development of new synthetic methodologies.

Density Functional Theory (DFT) calculations are being employed to elucidate the mechanisms of known reactions and to predict the feasibility of new transformations. chemrxiv.orgindexacademicdocs.org For instance, DFT studies can help in understanding the intricacies of catalytic cycles in cross-coupling reactions, identifying key intermediates and transition states, and explaining the origins of selectivity. mdpi.com This knowledge can then be used to design more efficient catalysts or to optimize reaction conditions.

Machine learning (ML) is emerging as a powerful tool for predicting reaction outcomes and for navigating the vast chemical space of potential reactions. nih.govrjptonline.org By training algorithms on large datasets of known reactions, ML models can predict the performance of a given reaction, including the expected yield and selectivity, for new combinations of substrates, reagents, and catalysts. princeton.eduresearchgate.net This predictive capability can significantly reduce the amount of experimental work required for reaction discovery and optimization, accelerating the development of new synthetic routes involving this compound. The integration of these computational approaches with high-throughput experimentation is expected to revolutionize the way new reactions are discovered and developed in the future.

Sustainable and Environmentally Benign Chemical Processes for Iodoarenes

The principles of green chemistry are increasingly influencing the design of chemical syntheses, and the production and transformation of iodoarenes are no exception. Future research in this area will be heavily focused on developing more sustainable and environmentally benign processes.

For the synthesis of this compound , this translates to the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. Methods that utilize catalytic amounts of reagents are inherently more sustainable than stoichiometric approaches. The development of recyclable catalysts is another key area of focus. Furthermore, exploring alternative, greener iodinating agents and reaction media, such as water, will be crucial. acs.org

常见问题

Q. What are the optimal synthetic routes for preparing 2-iodo-1,3-dimethylbenzene in high yield?

Methodological Answer: The synthesis of this compound typically involves iodination of 1,3-dimethylbenzene (m-xylene) derivatives. A reported method achieves 78% yield using the following protocol:

- Reactants : Aryl boronic acid (1 mmol equivalent), potassium carbonate (2 mmol), and iodine.

- Conditions : Acetonitrile solvent at 80°C under inert atmosphere (e.g., Schlenk tube) for 12 hours .

- Key Steps : Use of anhydrous conditions to prevent side reactions and rigorous exclusion of oxygen to avoid oxidation of iodide.

Table 1 : Synthesis Optimization

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 80°C | Lower yields at <70°C |

| Reaction Time | 12 hours | Incomplete conversion if <10h |

| Solvent | Acetonitrile | Polar aprotic solvents preferred |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent environmental contamination .

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent photodegradation and iodine liberation .

Q. How can researchers confirm the regioselectivity of iodination in 1,3-dimethylbenzene derivatives?

Methodological Answer :

- Spectroscopic Analysis : Use -NMR to identify substitution patterns. The deshielded aromatic protons adjacent to iodine exhibit distinct splitting (e.g., doublets at δ 7.2–7.5 ppm) .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for iodination at different positions. Meta-directing methyl groups favor iodination at the 2-position .

Advanced Research Questions

Q. How does the solubility of this compound influence its interactions with biological targets like GABAA receptors?

Methodological Answer :

- Solubility Cut-off Effect : A study on halogenated dimethylbenzenes found a solubility threshold (0.10–0.46 mmol/L) beyond which compounds modulate GABAA receptors. For this compound, solubility <0.10 mmol/L correlates with negligible receptor binding, while higher solubility enhances activity .

- Experimental Design :

- Measure solubility via shake-flask method in phosphate-buffered saline (PBS).

- Use electrophysiology (patch-clamp) to assess receptor potentiation at varying concentrations.

Q. What methodologies resolve contradictions in reported spectroscopic data for halogenated dimethylbenzene derivatives?

Methodological Answer :

- Data Triangulation : Cross-validate -NMR and mass spectrometry (HRMS) data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Case Example : Discrepancies in -NMR chemical shifts for iodinated derivatives may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent systems and report coupling constants to resolve ambiguity .

Q. What are the comparative effects of halogen substituents (I vs. Br, Cl, F) on the electronic properties of 1,3-dimethylbenzene?

Methodological Answer :

- Hammett Analysis : Compare σ values (I: +0.35, Br: +0.39, Cl: +0.37, F: +0.34) to predict electron-withdrawing effects. Iodine’s polarizability reduces its electron-withdrawing capacity relative to bromine .

- Experimental Validation :

Table 2 : Halogen Substituent Effects

| Halogen | σ | Redox Potential (V) | UV-Vis λ (nm) |

|---|---|---|---|

| I | +0.35 | -0.42 | 265 |

| Br | +0.39 | -0.38 | 260 |

| Cl | +0.37 | -0.40 | 255 |

| F | +0.34 | -0.45 | 250 |

Q. How do steric effects from methyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Steric Hindrance Assessment : Use X-ray crystallography to determine bond angles between iodine and adjacent methyl groups. Larger angles (e.g., >120°) correlate with reduced reactivity in Suzuki-Miyaura couplings .

- Optimization Strategy : Employ bulky ligands (e.g., SPhos) to stabilize palladium catalysts and mitigate steric interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。